molecular formula C9H5ClO3 B6603770 5-chloro-1-benzofuran-7-carboxylic acid CAS No. 99517-24-5

5-chloro-1-benzofuran-7-carboxylic acid

Cat. No. B6603770
CAS RN: 99517-24-5
M. Wt: 196.58 g/mol
InChI Key: QLTJKHWDTGNPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-benzofuran-7-carboxylic acid, also known as 5-chlorobenzofuran-7-carboxylic acid (CBF-7-CA), is an organic compound of the benzofuran family. It is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and other organic molecules. CBF-7-CA has been extensively studied in recent years due to its potential applications in medicinal chemistry, in particular as a potential anti-inflammatory agent.

Scientific Research Applications

CBF-7-CA has been studied for its potential applications in medicinal chemistry, in particular as an anti-inflammatory agent. It has been shown to have anti-inflammatory activity in animal models, and has also been studied for its potential anti-cancer properties. In addition, CBF-7-CA has been studied for its potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.

Mechanism of Action

The exact mechanism of action of CBF-7-CA is still not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
CBF-7-CA has been shown to have anti-inflammatory activity in animal models, and has also been studied for its potential anti-cancer properties. In addition, it has been shown to have an inhibitory effect on the production of pro-inflammatory compounds, and to have antioxidant and free radical scavenging activity.

Advantages and Limitations for Lab Experiments

The advantages of using CBF-7-CA in laboratory experiments include its low cost and easy availability, as well as its low toxicity. It is also relatively stable, and can be stored for long periods of time without degradation. The main limitation of using CBF-7-CA in laboratory experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on CBF-7-CA. One potential area of research is to further explore its potential applications in medicinal chemistry, in particular as an anti-inflammatory agent. In addition, further research could be conducted on its potential anti-cancer properties. Another potential area of research is to explore its potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Finally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.

properties

IUPAC Name

5-chloro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJKHWDTGNPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[b]furan-7-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 7-carbomethoxy-5-chlorobenzo[b]furan (6c) (3.02 g, 14.3 mmol) containing potassium hydroxide (3.22 g) in 100 ml of aqueous methanol (CH3OH/H2O=3/2) was stirred at room temperature overnight. The mixture was concentrated under reduced pressure. The residue was acidified with conc. HCl to pH of about 1, cooled in freezer for several hours and filtered to give 7c as an off-white solid (2.65 g, 94.3%), mp 212°-215° C. NMR (DMSO-d6) δ 8.0-6.87 (m, 5H, aromatic protons and OH).
Name
7-carbomethoxy-5-chlorobenzo[b]furan
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94.3%

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